An In-Depth Technical Guide to Benzyl 2-(3-oxocyclobutyl)acetate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Benzyl 2-(3-oxocyclobutyl)acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(3-oxocyclobutyl)acetate is a bifunctional organic molecule of significant interest in contemporary synthetic and medicinal chemistry. Its structure, incorporating a strained cyclobutanone ring and a versatile benzyl ester, presents a unique combination of reactive sites, making it a valuable intermediate for the synthesis of complex molecular architectures. The inherent ring strain of the cyclobutanone moiety imparts distinct reactivity, rendering it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of Benzyl 2-(3-oxocyclobutyl)acetate, detailed protocols for its synthesis and purification, an analysis of its characteristic spectroscopic data, and a discussion of its potential applications in drug discovery and fine chemical synthesis.
Physicochemical Properties
Benzyl 2-(3-oxocyclobutyl)acetate is a liquid at room temperature with a high boiling point, indicative of its molecular weight and polarity.[1][2] Its solubility in common organic solvents facilitates its use in a wide range of reaction conditions.
| Property | Value | Source |
| CAS Number | 1823317-05-0 | [3] |
| Molecular Formula | C₁₃H₁₄O₃ | [1][2] |
| Molecular Weight | 218.25 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 310.8 ± 15.0 °C at 760 mmHg (Predicted) | [2] |
| Storage | Room temperature, sealed in a dry environment | [1][2] |
Synthesis and Purification
The most direct and logical synthetic route to Benzyl 2-(3-oxocyclobutyl)acetate is the Fischer esterification of 3-oxocyclobutanecarboxylic acid with benzyl alcohol. This acid-catalyzed reaction is a classic and reliable method for ester formation.[4][5][6][7][8]
Synthetic Workflow: Fischer Esterification
Caption: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq.).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Benzyl 2-(3-oxocyclobutyl)acetate.
Purification Protocol: Column Chromatography
The crude product can be purified by column chromatography on silica gel.[9]
-
Column Preparation: Pack a glass column with silica gel using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Benzyl 2-(3-oxocyclobutyl)acetate.
Spectroscopic Characterization
While specific spectra for Benzyl 2-(3-oxocyclobutyl)acetate are not widely published, its structure allows for the prediction of its key spectroscopic features based on the known values for its constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the benzyl and cyclobutyl moieties.
-
Benzyl Protons: A multiplet in the range of δ 7.3-7.4 ppm corresponding to the five aromatic protons. A singlet around δ 5.1 ppm for the two benzylic methylene protons (-CH₂-Ph).[10][11]
-
Cyclobutyl Protons: The protons on the cyclobutanone ring will exhibit complex splitting patterns due to restricted rotation and coupling. Protons alpha to the ketone are expected around δ 3.0-3.5 ppm, while the other ring protons will appear further upfield. The proton on the carbon bearing the acetate group will likely be a multiplet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide characteristic signals for each carbon environment in the molecule.[3][12][13]
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region: one for the ester carbonyl (~170-175 ppm) and one for the ketone carbonyl (~205-220 ppm).
-
Aromatic Carbons: Signals for the aromatic carbons will appear in the typical range of δ 125-136 ppm.
-
Benzylic Carbon: The benzylic carbon (-CH₂-Ph) is expected around δ 66 ppm.[14]
-
Cyclobutyl Carbons: The carbons of the cyclobutanone ring will resonate in the aliphatic region, with the carbons adjacent to the ketone appearing more downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.[15][16][17]
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1780 cm⁻¹, characteristic of a strained cyclobutanone.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.[15]
-
C-O Stretch (Ester): A strong absorption in the region of 1300-1000 cm⁻¹.[15]
-
Aromatic C-H and C=C Stretches: Absorptions characteristic of the benzene ring will be observed around 3100-3000 cm⁻¹ and 1600-1475 cm⁻¹, respectively.[15]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 218. The fragmentation pattern is expected to be influenced by the benzyl and ester functionalities.[18][19][20]
-
Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a characteristic fragmentation of benzyl-containing compounds.[19]
-
Loss of Benzyl Group: A peak corresponding to the loss of the benzyl group (m/z 218 - 91 = 127).
-
Other Fragments: Other significant fragments may arise from the cleavage of the ester group and rearrangements of the cyclobutyl ring.
Chemical Reactivity and Applications
The chemical reactivity of Benzyl 2-(3-oxocyclobutyl)acetate is dictated by its two primary functional groups: the cyclobutanone and the benzyl ester.
Reactivity of the Cyclobutanone Moiety
The strained four-membered ring makes the ketone highly reactive.
-
Nucleophilic Addition: The carbonyl carbon is highly electrophilic and readily undergoes addition reactions with various nucleophiles.
-
Ring-Opening Reactions: Under certain conditions, the cyclobutanone ring can undergo ring-opening to relieve strain, providing access to linear butanoic acid derivatives.
-
Reductions: The ketone can be selectively reduced to the corresponding alcohol using standard reducing agents like sodium borohydride.
Reactivity of the Benzyl Ester Moiety
The benzyl ester serves as a versatile protecting group for the carboxylic acid.
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-oxocyclobutanecarboxylic acid.
-
Hydrogenolysis: The benzyl group can be selectively removed by catalytic hydrogenation to unmask the carboxylic acid, a common deprotection strategy in multi-step synthesis.
Applications in Medicinal Chemistry
Cyclobutane-containing molecules are increasingly recognized as important scaffolds in drug discovery. The rigid nature of the cyclobutane ring can impart favorable conformational constraints to a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. Derivatives of 3-oxocyclobutanecarboxylic acid are known intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors.[21][22] Benzyl 2-(3-oxocyclobutyl)acetate, therefore, represents a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for Benzyl 2-(3-oxocyclobutyl)acetate should be consulted before handling. However, based on the properties of related compounds like cyclobutanone, appropriate safety precautions should be taken.[1][23][24][25][26]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[24]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[24]
-
Handling: Avoid breathing vapors and contact with skin and eyes. Wash thoroughly after handling.[24]
-
Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[24]
Conclusion
Benzyl 2-(3-oxocyclobutyl)acetate is a synthetically useful molecule with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive cyclobutanone ring and a versatile benzyl ester moiety provides multiple avenues for chemical modification. The synthetic route via Fischer esterification is straightforward, and the compound's properties are amenable to standard laboratory procedures. As the demand for novel molecular scaffolds in drug discovery continues to grow, the utility of building blocks like Benzyl 2-(3-oxocyclobutyl)acetate is poised to expand, offering chemists a valuable tool for the construction of complex and biologically active molecules.
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